molecular formula C11H6ClN3S B2949767 3-[(4-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile CAS No. 400076-17-7

3-[(4-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile

Cat. No.: B2949767
CAS No.: 400076-17-7
M. Wt: 247.7
InChI Key: UQBRLOPXSHPRLS-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile is an organic compound with the molecular formula C11H6ClN3S. It is characterized by the presence of a pyrazine ring substituted with a 4-chlorophenylsulfanyl group and a cyano group.

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards associated with this compound. Generally, handling of chemical compounds requires appropriate safety measures, including the use of personal protective equipment and proper ventilation .

Future Directions

The future directions for research on this compound would depend on its current applications. If it has medicinal properties, for example, future research could focus on improving its efficacy or reducing side effects. If it’s used in materials science, research could aim to better understand its properties and find new applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile typically involves the reaction of 4-chlorobenzenethiol with 2-chloropyrazine-3-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrazine ring and cyano group make it particularly interesting for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanylpyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3S/c12-8-1-3-9(4-2-8)16-11-10(7-13)14-5-6-15-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBRLOPXSHPRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=NC=CN=C2C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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